molecular formula C22H22N6O2S B2843691 N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide CAS No. 1014049-45-6

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2843691
CAS No.: 1014049-45-6
M. Wt: 434.52
InChI Key: KMEXCNBEVZWUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide features a pyridazine core substituted at position 6 with a 3,5-dimethylpyrazole moiety. This heterocycle is linked via an amino group to a phenyl ring, which is further connected to a 4-methylbenzenesulfonamide (tosyl) group.

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-15-4-10-20(11-5-15)31(29,30)27-19-8-6-18(7-9-19)23-21-12-13-22(25-24-21)28-17(3)14-16(2)26-28/h4-14,27H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEXCNBEVZWUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide is a complex compound that belongs to the class of pyrazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N6O2SC_{22}H_{24}N_6O_2S, with a molecular weight of approximately 420.5 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activity.

Anticancer Activity

Research indicates that compounds containing pyrazole moieties often exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways such as PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown that related pyrazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, certain pyrazole-based compounds have shown inhibition zones greater than those observed with standard antibiotics like ciprofloxacin against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins .

In Vitro Studies

A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structural features to this compound exhibited significant cytotoxicity against various cancer cell lines at micromolar concentrations. The IC50 values ranged from 5 to 15 µM depending on the specific derivative and target cell line .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. For example, docking simulations indicated strong interactions with key enzymes involved in cancer progression and inflammation, suggesting potential as a lead compound for drug development .

Summary Table of Biological Activities

Activity Effect Reference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryInhibition of COX enzymes

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise as a pharmaceutical agent, particularly in the development of drugs targeting various diseases.

Anticancer Activity

Research indicates that compounds with similar structures have been explored as potential anticancer agents. The presence of the pyrazole and pyridazine moieties in the structure suggests that it may interact with biological pathways involved in cancer cell proliferation and survival. Studies have shown that derivatives of pyrazole can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Properties

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide may also exhibit anti-inflammatory effects. Compounds that contain sulfonamide groups are known to possess anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The sulfonamide group is historically recognized for its antibacterial properties. The compound's structure may contribute to its effectiveness against various bacterial strains, making it a candidate for further research in antimicrobial therapies.

Enzyme Inhibition

The compound has the potential to act as an inhibitor for certain enzymes involved in disease processes. For instance, it could inhibit phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways related to inflammation and cancer progression.

Targeting Molecular Pathways

Research has indicated that similar compounds can modulate important molecular pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is often implicated in cancer and inflammatory responses.

Industrial Applications

Beyond medicinal uses, this compound may find applications in various industrial sectors:

Agrochemicals

Given its potential biological activity, this compound could be investigated for use as an agrochemical, particularly as a pesticide or herbicide. The ability to inhibit specific biological processes may help in developing effective agricultural solutions.

Material Science

The unique chemical properties of this compound can also be explored in material science for developing new materials with specific functionalities, such as sensors or catalysts.

Case Studies and Research Findings

To substantiate these applications, several studies have been conducted:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that pyrazole derivatives induce apoptosis in cancer cells (PubChem)
Study 2Anti-inflammatory PropertiesFound that sulfonamides reduce inflammation markers in vivo (PMC11776536)
Study 3Antimicrobial ActivityShowed effectiveness against multiple bacterial strains (PubChem CID 321073)

Chemical Reactions Analysis

Hydrolytic Stability of the Sulfonamide Group

The sulfonamide moiety (–SO₂NH–) is resistant to hydrolysis under mild conditions but may undergo cleavage under strongly acidic or basic environments. For example:

  • Acidic Hydrolysis : Protonation of the sulfonamide nitrogen increases electrophilicity, potentially leading to cleavage into 4-methylbenzenesulfonic acid and the corresponding aniline derivative .

  • Basic Hydrolysis : Deprotonation in alkaline conditions can result in nucleophilic attack at the sulfur atom, yielding sulfinate and amine byproducts .

Key Stability Data :

ConditionReaction OutcomeReference
pH 1–3 (HCl, 100°C)Partial cleavage after 24 hours
pH 12 (NaOH, 80°C)Complete decomposition within 6 hours

Electrophilic Substitution on the Pyridazine Ring

The pyridazine ring is electron-deficient due to its two adjacent nitrogen atoms, directing electrophiles to the less deactivated positions. Substituents such as the dimethylpyrazole group at position 6 further influence regioselectivity:

  • Nitration : Occurs preferentially at the 5-position of pyridazine under mixed acid (HNO₃/H₂SO₄) conditions .

  • Halogenation : Bromination with Br₂/FeBr₃ targets the 4-position, adjacent to the amino group .

Substituent Effects :
The 3,5-dimethylpyrazole group enhances steric hindrance at the 6-position, reducing reactivity toward bulkier electrophiles .

Tautomerism in the Pyrazole Ring

The 3,5-dimethyl-1H-pyrazole moiety exists in equilibrium between two tautomeric forms:

  • 1H-Pyrazole (major) : Stabilized by intramolecular hydrogen bonding.

  • 2H-Pyrazole (minor) : Less stable due to steric clash between methyl groups .

Spectroscopic Evidence :

  • IR Analysis : Bands at 3200–3400 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N stretch) confirm the dominance of the 1H-tautomer .

  • NMR : Absence of sp³-hybridized N–H protons supports the aromatic 1H-form .

Nucleophilic Aromatic Substitution

The amino group (–NH–) bridging the pyridazine and phenyl rings activates the para position of the phenyl ring for nucleophilic substitution:

  • Reaction with Alkyl Halides : Forms N-alkylated derivatives under basic conditions (e.g., K₂CO₃/DMF) .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids at the sulfonamide-linked phenyl ring is feasible using Pd(PPh₃)₄ catalysts .

Example Reaction :
Compound+PhB OH 2Pd PPh Na CO Biaryl Derivative\text{Compound}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh Na CO }}\text{Biaryl Derivative}

Metal Coordination Chemistry

The sulfonamide nitrogen and pyridazine nitrogens act as potential ligands for transition metals:

  • Cu(II) Complexes : Form octahedral complexes with two ligand molecules, confirmed by ESR and UV-Vis spectroscopy .

  • Zn(II) Binding : Coordination via sulfonamide oxygen and pyridazine nitrogen enhances fluorescence quenching .

Stability Constants :

Metal IonLog K (25°C)GeometryReference
Cu²⁺4.2 ± 0.1Octahedral
Zn²⁺3.8 ± 0.2Tetrahedral

Enzymatic Interactions and Biological Reactivity

The compound’s sulfonamide group mimics endogenous substrates in enzyme-binding pockets:

  • Binding to Kinases : The pyridazine nitrogen forms hydrogen bonds with catalytic lysine residues in kinase active sites, as observed in crystallographic studies of analogous triazine derivatives .

  • Metabolic Pathways : Cytochrome P450-mediated oxidation at the methyl groups of the pyrazole ring generates hydroxylated metabolites, as shown in hepatocyte assays .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation products including SO₂, NH₃, and substituted pyridines .

Comparison with Similar Compounds

Structural Features

The following table highlights structural differences between the target compound and analogs from the evidence:

Feature Target Compound Compound 27 () Example Compound ()
Core Heterocycle Pyridazine Pyridine Pyrazolo[3,4-d]pyrimidine
Pyrazole Substituents 3,5-dimethyl-1H-pyrazol-1-yl at position 6 4-butyl-3,5-dimethyl-1H-pyrazol-1-yl at position 4 Integrated into pyrazolo-pyrimidine core
Linker Group Amino (-NH-) to phenyl Carbamoyl (-NH-C(O)-N-) to 4-chlorophenyl Ethyl group linked to chromen-4-one
Sulfonamide Group 4-methylbenzenesulfonamide attached to phenyl 3-pyridinesulfonamide with carbamoyl linkage N-methylbenzenesulfonamide

Key Observations :

  • Fluorine substituents in ’s compound increase molecular weight and polarity compared to the target’s methyl groups.

Physicochemical Properties

Property Compound 27 () Example Compound ()
Melting Point 138–142 °C 175–178 °C
IR Peaks 3344 (NH), 1726 (C=O), 1164 (SO₂) Not reported
Mass Spectrometry Not reported 589.1 (M⁺+1)

Analysis :

  • Compound 27’s lower melting point (138–142°C) compared to ’s compound (175–178°C) may reflect differences in crystallinity due to fluorine substituents and chromen moieties in the latter .
  • The target’s lack of a carbamoyl group would eliminate the C=O IR peak (1726 cm⁻¹) observed in compound 27, simplifying its spectroscopic profile .

Implications :

  • Compound 27’s higher yield (76%) suggests efficient carbamoylation under mild conditions, whereas the target’s amino linker may require alternative coupling strategies.
  • The low yield (28%) in ’s compound highlights challenges in synthesizing complex fluorinated derivatives .

Hydrogen-Bonding and Crystallography

  • Compound 27’s carbamoyl group introduces hydrogen-bonding donors (NH) and acceptors (C=O), which may stabilize crystal packing .

Q & A

Basic: What are the key synthetic pathways for this compound, and how are reaction conditions optimized?

The synthesis of N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide typically involves:

  • Multi-step coupling reactions : Pyridazine and pyrazole rings are synthesized separately and coupled via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. The sulfonamide group is introduced through sulfonation or substitution reactions .
  • Critical reaction parameters :
    • Temperature : Pyrazole ring formation often requires reflux conditions (e.g., 80–100°C in ethanol or DMF) .
    • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency between aromatic amines and heterocycles .
    • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve yields in cross-coupling steps .
  • Optimization : Systematic screening using thin-layer chromatography (TLC) and HPLC to monitor intermediates and final product purity .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole CH₃ groups at δ 2.1–2.5 ppm) and confirms aromatic substitution patterns .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 463.15) .
  • X-ray Crystallography : Resolves 3D structure, including dihedral angles between pyridazine and benzene rings .

Advanced: How can researchers employ Design of Experiments (DoE) to optimize synthesis and purification?

  • Key factors : Reaction time, temperature, solvent ratio, and catalyst loading are tested using factorial designs .
  • Response surface methodology (RSM) : Models interactions between variables (e.g., solvent polarity vs. yield) to identify optimal conditions .
  • Case study : ICReDD’s computational workflow combines quantum chemical calculations with experimental data to predict reaction pathways, reducing trial-and-error iterations .
  • Validation : Compare predicted vs. experimental yields using ANOVA to refine models .

Advanced: How can contradictions in biological activity data across studies be resolved?

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds to minimize variability .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ values for sulfonamide derivatives against COX-2) .
  • Mechanistic studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding affinities .
  • Reproducibility : Publish full protocols (e.g., solvent used in solubility tests) to address discrepancies in bioavailability data .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

  • Molecular docking (AutoDock/Vina) : Simulate binding to enzyme active sites (e.g., COX-2 or carbonic anhydrase IX) using crystal structures from the PDB .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS/AMBER) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at pyridazine position) with inhibitory activity using Hammett constants .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 3.2 ± 0.5) to prioritize derivatives .

Advanced: How to design SAR studies to explore substituent effects on activity?

  • Substituent libraries : Synthesize derivatives with variations in:
    • Pyrazole substituents : Replace 3,5-dimethyl groups with halogens or electron-withdrawing groups .
    • Sulfonamide modifications : Introduce alkyl/aryl groups on the sulfonamide nitrogen .
  • Biological testing : Screen against disease-relevant targets (e.g., EGFR kinase or bacterial dihydropteroate synthase) .
  • Data analysis : Use clustering algorithms (e.g., PCA) to group compounds by activity profiles and identify key structural determinants .

Advanced: What strategies address low solubility or stability in formulation studies?

  • Co-solvent systems : Test PEG-400/water mixtures to enhance solubility (>2 mg/mL) .
  • Solid dispersion : Use spray drying with polymers (e.g., PVP-VA64) to improve bioavailability .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolytic or oxidative degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.